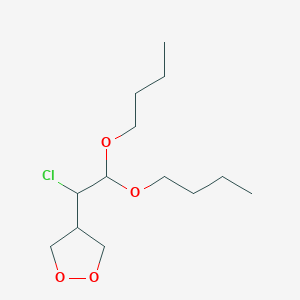
4-(2,2-Dibutoxy-1-chloroethyl)-1,2-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Dibutoxy-1-chloroethyl)-1,2-dioxolane is an organic compound with the molecular formula C13H25ClO4 and a molecular weight of 280.788 g/mol . This compound is characterized by the presence of a dioxolane ring, a chlorinated ethyl group, and two butoxy groups. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dibutoxy-1-chloroethyl)-1,2-dioxolane typically involves the reaction of a chlorinated ethyl compound with a dioxolane derivative under specific conditions. The reaction may require the use of a base to facilitate the formation of the dioxolane ring and the introduction of butoxy groups. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is purified through techniques such as distillation or chromatography to remove impurities and by-products.
化学反応の分析
Types of Reactions
4-(2,2-Dibutoxy-1-chloroethyl)-1,2-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the chlorinated ethyl group to other functional groups, such as alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation and the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxolane oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
4-(2,2-Dibutoxy-1-chloroethyl)-1,2-dioxolane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving the modification of biomolecules or as a probe to investigate biological pathways.
Medicine: Research into potential therapeutic applications, such as drug development or as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism by which 4-(2,2-Dibutoxy-1-chloroethyl)-1,2-dioxolane exerts its effects involves interactions with molecular targets and pathways. The compound’s reactivity is influenced by the presence of the dioxolane ring and the chlorinated ethyl group, which can participate in various chemical transformations. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
類似化合物との比較
Similar Compounds
4-(2,2-Dibutoxy-1-bromoethyl)-1,2-dioxolane: Similar structure but with a bromine atom instead of chlorine.
4-(2,2-Dibutoxy-1-iodoethyl)-1,2-dioxolane: Contains an iodine atom in place of chlorine.
4-(2,2-Dibutoxy-1-fluoroethyl)-1,2-dioxolane: Features a fluorine atom instead of chlorine.
Uniqueness
4-(2,2-Dibutoxy-1-chloroethyl)-1,2-dioxolane is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the chlorine atom allows for specific substitution reactions that may not be possible with other halogenated derivatives.
特性
CAS番号 |
61207-79-2 |
|---|---|
分子式 |
C13H25ClO4 |
分子量 |
280.79 g/mol |
IUPAC名 |
4-(2,2-dibutoxy-1-chloroethyl)dioxolane |
InChI |
InChI=1S/C13H25ClO4/c1-3-5-7-15-13(16-8-6-4-2)12(14)11-9-17-18-10-11/h11-13H,3-10H2,1-2H3 |
InChIキー |
ZWKFWZPFSTZSEE-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(C(C1COOC1)Cl)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide](/img/structure/B14585917.png)
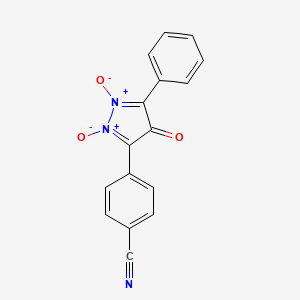
![1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine](/img/structure/B14585922.png)
![2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol](/img/structure/B14585924.png)
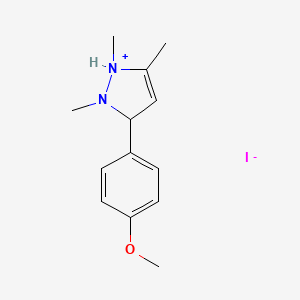
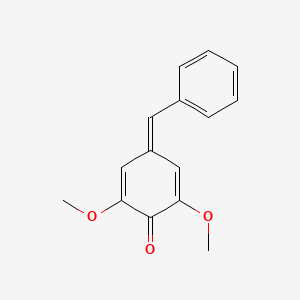
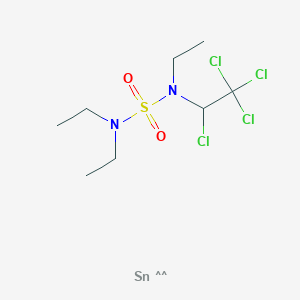
![Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]-](/img/structure/B14585940.png)
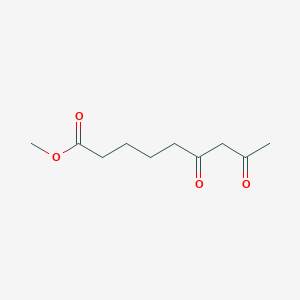
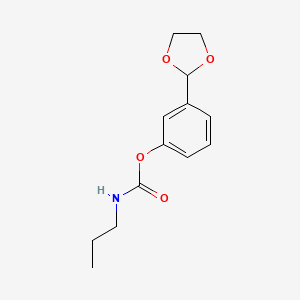

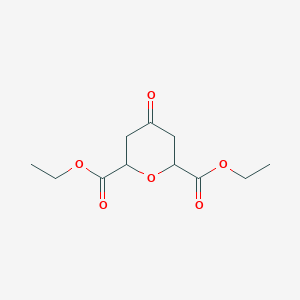

![N-Ethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14585988.png)
